REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:10][C:9]2[C:8](=O)[NH:7][C:6]([NH2:12])=[N:5][C:4]=2[N:3]=1.P(Cl)(Cl)([Cl:15])=O>C(N(CC)C1C=CC=CC=1)C>[NH2:12][C:6]1[N:5]=[C:4]2[C:9]([NH:10][C:2]([CH3:1])=[N:3]2)=[C:8]([Cl:15])[N:7]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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CC1=NC=2N=C(NC(C2N1)=O)N
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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1 mL
|
Type
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solvent
|
Smiles
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C(C)N(C1=CC=CC=C1)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was refluxed for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
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Details
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The excess phosphorous oxychloride was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting brown oil was dissolved in ice-water
|
Type
|
CUSTOM
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Details
|
After evaporation of the solvent
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Type
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FILTRATION
|
Details
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was filtered off
|
Type
|
WASH
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Details
|
column eluted with methanol/water (1:1) at 1 mL/min
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
Evaporation of pooled fractions 50-60 produced 2-amino-6-chloro-8-methylpurine as a crude solid
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol/water with charcoal treatment
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC(=NC2=N1)C)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |